3-(Dimethylamino)-3-phenylpropan-1-ol
Overview
Description
3-(Dimethylamino)-3-phenylpropan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl-substituted carbon chain
Mechanism of Action
Target of Action
For instance, enaminone compounds, which share a similar structure, have been shown to interact with T cell immunoglobulin and mucin domain 3 (TIM-3), a protein that mediates immune tolerance
Mode of Action
For example, hexazinone, a compound with a similar structure, acts by inhibiting photosynthesis, making it a nonselective herbicide
Biochemical Pathways
The emergence and evolution of metabolic pathways have been identified as a crucial step in molecular and cellular evolution
Pharmacokinetics
The identification of substrates for solute carriers (slcs) handling drugs is an important challenge, owing to the major implication of these plasma membrane transporters in pharmacokinetics and drug–drug interactions
Result of Action
The compound has been used to create novel disperse colors by reacting with phenyldiazonium salt, achieving a variety of color hues
Action Environment
The environment can influence the action, efficacy, and stability of 3-(Dimethylamino)-3-phenylpropan-1-ol. For instance, many chemicals used in clothing manufacture play a significant role in the pollution of global water resources . In this context, the compound has been used in a cleaner salt-free process for dyeing cotton fabric
Biochemical Analysis
Biochemical Properties
3-(Dimethylamino)-3-phenylpropan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with mitochondrial monoamine oxidase, an enzyme responsible for the oxidative deamination of monoamines The interaction between this compound and monoamine oxidase can influence the enzyme’s activity, leading to changes in the levels of monoamines within cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the activity of certain signaling pathways, leading to changes in cellular responses to external stimuli . Additionally, this compound can alter gene expression patterns, potentially affecting the production of proteins involved in critical cellular functions. The influence of this compound on cellular metabolism may also result in changes to metabolic flux and the levels of various metabolites within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of this compound to monoamine oxidase can result in enzyme inhibition or activation, depending on the context . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the overall effects of this compound on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular processes can vary, with some effects becoming more pronounced or diminishing over time.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, this compound may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Studies in animal models have shown that there may be threshold effects, where the impact of this compound on cellular processes becomes significant only above a certain dosage. Additionally, high doses of this compound can result in toxicity, affecting the health and function of various tissues and organs.
Metabolic Pathways
This compound is involved in several metabolic pathways within cells. This compound can be metabolized by enzymes such as monoamine oxidase, leading to the production of metabolites that can further participate in cellular processes . The interaction of this compound with metabolic enzymes can influence metabolic flux and the levels of various metabolites within cells. Additionally, this compound may affect the activity of cofactors and other molecules involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability. Understanding the transport and distribution of this compound is essential for elucidating its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within cells. This compound may be localized to specific cellular compartments, such as the mitochondria or cytoplasm, where it can interact with target biomolecules . The localization of this compound can be directed by targeting signals or post-translational modifications that guide it to specific organelles. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-3-phenylpropan-1-ol typically involves the reaction of dimethylamine with a phenyl-substituted carbonyl compound. One common method is the reductive amination of 3-phenylpropanal with dimethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-(Dimethylamino)-3-phenylpropanal.
Reduction: 3-(Dimethylamino)-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-3-phenylpropan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propanol: Similar structure but lacks the phenyl group, leading to different chemical properties and applications.
3-(Dimethylamino)-1-propylamine: Contains an additional amino group, making it more reactive in certain chemical reactions.
Uniqueness
3-(Dimethylamino)-3-phenylpropan-1-ol is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(dimethylamino)-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVKPNWVGBWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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